Synthetic Efficiency: Mitsunobu Reaction Yield Comparison with 3-Fluoropropoxy Analog
The introduction of the 3,3,3-trifluoropropoxy chain via Mitsunobu reaction from the common 6-hydroxyindanone precursor is significantly less efficient than the analogous synthesis of the non-fluorinated 3-fluoropropoxy variant. The target compound was obtained in a 22% yield, compared to a 94% yield for 6-(3-fluoropropoxy)-2,3-dihydro-1H-inden-1-one under the same patent-defined methodology . This substantial difference in yield (a 4.3-fold decrease) indicates that the trifluoropropoxy substitution creates a distinct and challenging reaction coordinate, making the intermediate inherently more expensive and difficult to source reliably.
| Evidence Dimension | Isolated Reaction Yield |
|---|---|
| Target Compound Data | 22% |
| Comparator Or Baseline | 6-(3-Fluoropropoxy)-2,3-dihydro-1H-inden-1-one: 94% yield |
| Quantified Difference | 4.3-fold lower yield for the trifluoropropoxy compound |
| Conditions | Mitsunobu reaction using 6-hydroxy-2,3-dihydro-1H-inden-1-one and the corresponding alcohol, with triphenylphosphine, under standard patent conditions. |
Why This Matters
A 4.3-fold yield difference directly impacts the cost of goods and scalability, meaning procurement from a vendor with a robust, optimized synthetic route is critical to avoid prohibitive pricing and supply delays.
